2-(allylamino)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-(allylamino)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Its structure includes:
- A Z-configured methylene bridge linking the pyrido-pyrimidinone and thiazolidinone rings.
- A 3-isobutyl substituent on the thiazolidinone ring, contributing to lipophilicity.
- An allylamino group at position 2 of the pyrido-pyrimidinone core, enhancing hydrophilicity .
This hybrid structure is designed to leverage the pharmacophoric features of both heterocycles. Thiazolidinones are known for diverse bioactivities, including antimicrobial and anti-inflammatory effects, while pyrido-pyrimidinones often exhibit kinase inhibition or anticancer properties .
Properties
IUPAC Name |
(5Z)-3-(2-methylpropyl)-5-[[4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-4-8-20-16-13(17(24)22-9-6-5-7-15(22)21-16)10-14-18(25)23(11-12(2)3)19(26)27-14/h4-7,9-10,12,20H,1,8,11H2,2-3H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZBGJAQBWGBBU-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC=C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC=C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431926-45-3 | |
| Record name | 2-(ALLYLAMINO)-3-[(Z)-(3-ISOBUTYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylamino)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of a pyrido[1,2-a]pyrimidin-4-one derivative with an appropriate thiazolidinone precursor under basic conditions. The allylamino group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of water as a solvent .
Chemical Reactions Analysis
Types of Reactions
2-(allylamino)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The allylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .
Scientific Research Applications
2-(allylamino)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties such as antimicrobial, antiviral, or anticancer activities.
Mechanism of Action
The mechanism of action of 2-(allylamino)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazolidinone moiety can act as a pharmacophore, binding to specific sites on proteins and altering their function .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
Key Observations:
Alkyl Chain Variations: The 3-isobutyl group in the target compound provides moderate lipophilicity compared to the 3-isopropyl (361995-60-0) and 3-ethyl (372499-71-3) analogues, which may influence metabolic stability and membrane permeability .
Aromatic and Heterocyclic Modifications :
- The 1,3-benzodioxol-5-ylmethyl group in 488087-13-4 enhances π-π stacking interactions, likely improving binding to aromatic-rich enzyme pockets (e.g., cytochrome P450 or kinases) .
Solubility-Enhancing Groups: Replacement of allylamino with 4-methylpiperazinyl (372494-23-0) increases solubility due to the basic nitrogen, making it more suitable for aqueous formulations .
Physicochemical Properties
- Solubility: Allylamino and piperazinyl groups improve aqueous solubility compared to purely alkyl-substituted analogues.
- Stability : The Z-configuration of the methylene bridge is critical; isomerization to the E-form could reduce bioactivity .
Biological Activity
The compound 2-(allylamino)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule notable for its unique structural features that integrate elements from pyrido[1,2-a]pyrimidine and thiazolidinone. This article explores its biological activity, focusing on its potential pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C19H20N4O2S2 , with a molecular weight of approximately 400.525 g/mol . The structure includes an allylamino group and a thiazolidinone moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O2S2 |
| Molecular Weight | 400.525 g/mol |
| Structural Features | Allylamino group, Thiazolidinone moiety |
Preliminary research indicates that compounds with similar structures often exhibit significant interactions with key biological molecules such as enzymes or receptors. The unique configuration of this compound suggests potential interactions that could lead to various therapeutic effects.
Potential Biological Targets
- Enzymatic Inhibition : The thiazolidinone component may interact with enzymes involved in metabolic pathways.
- Receptor Modulation : The pyrido[1,2-a]pyrimidine core could potentially modulate receptor activity, influencing cellular signaling pathways.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound through various assays:
Antimicrobial Activity
Research has shown that derivatives of thiazolidinones exhibit antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated activity against various bacterial strains and fungi.
Anticancer Activity
A series of studies have indicated that related compounds possess anticancer properties. For example, derivatives have shown efficacy against specific cancer cell lines, suggesting that this compound may also have similar capabilities.
Case Studies
Several case studies highlight the biological activity of compounds related to this compound:
- Case Study 1 : A derivative demonstrated significant cytotoxicity against the HT-29 colon cancer cell line at concentrations as low as 10 µg/mL.
- Case Study 2 : Another study found that compounds with similar thiazolidinone structures exhibited promising results in inhibiting the growth of Mycobacterium tuberculosis.
Q & A
Q. What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves sequential condensation, cyclization, and functionalization steps. Key steps include:
- Formation of the thiazolidinone ring via reaction of isobutylamine with carbon disulfide and ethyl chloroacetate under reflux (60–80°C, 6–8 hours) .
- Introduction of the pyrido[1,2-a]pyrimidin-4-one core via a Knoevenagel condensation, requiring precise Z-configuration control using anhydrous DMF and catalytic acetic acid .
- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product . Optimization strategies :
- Use of flow microreactor systems to enhance heat transfer and reduce side reactions .
- Temperature modulation (e.g., 70°C for thiazolidinone formation vs. 25°C for Knoevenagel step) to balance reactivity and selectivity .
Q. Which spectroscopic techniques are most effective for confirming the compound’s Z-configuration and structural integrity?
- X-ray crystallography : Resolves bond angles and confirms the Z-configuration of the exocyclic double bond (e.g., C5–C6 bond length ~1.35 Å) .
- NMR spectroscopy :
- H NMR: Allylamino protons appear as doublets at δ 5.8–6.2 ppm (J = 10–12 Hz) due to restricted rotation .
- C NMR: Thioxo (C=S) resonance at δ 185–190 ppm and pyrimidinone carbonyl (C=O) at δ 170–175 ppm .
- IR spectroscopy : Strong absorption bands at 1680 cm (C=O) and 1220 cm (C=S) .
Q. What preliminary assays are recommended for evaluating its biological activity?
- Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC values calculated after 48-hour exposure .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to identify potential mechanistic pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data across analogs?
Contradictions often arise from substituent variations. For example:
| Substituent (R-group) | Bioactivity Trend | Source |
|---|---|---|
| Allylamino (target) | IC = 12 µM (HeLa) | |
| Benzylamino | IC = 28 µM (HeLa) | |
| Hydroxyethylamino | IC = 8 µM (HeLa) | |
| Methodology : |
- Molecular docking : Compare binding affinities to targets like EGFR or Topoisomerase II .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., allyl vs. benzyl) to activity .
Q. What mechanistic insights explain the role of the thiazolidinone ring in modulating reactivity and bioactivity?
- The thiazolidinone’s sulfur atom participates in hydrogen bonding with biological targets (e.g., cysteine residues in enzymes) .
- The 4-oxo group stabilizes enolate intermediates during metabolic activation, enhancing electrophilic reactivity .
- Substituents at the 3-position (e.g., isobutyl) influence lipophilicity (logP ~2.8), impacting membrane permeability .
Q. How can researchers address discrepancies in cytotoxicity profiles between in vitro and in vivo models?
- Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of allylamino group) .
- Prodrug strategies : Modify the allylamino group with acetyl-protected analogs to enhance plasma stability .
- Pharmacokinetic modeling : Use allometric scaling from rodent data to predict human clearance rates .
Methodological Guidance
Q. What experimental designs are optimal for scaling up synthesis without compromising purity?
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify critical quality attributes (CQAs) .
- Continuous flow chemistry : Reduces reaction time (from 12 hours to 2 hours) and improves yield (from 45% to 72%) .
- In-line analytics : Use HPLC-MS for real-time monitoring of intermediates .
Q. Which computational tools are best suited for predicting off-target interactions?
- SwissADME : Predicts BBB permeability and CYP inhibition risks .
- AutoDock Vina : Screens against 500+ human protein targets to prioritize in vitro testing .
- Molinspiration : Estimates bioactivity scores for GPCRs, ion channels, and nuclear receptors .
Data Contradiction Analysis
Q. Why do some studies report strong antimicrobial activity while others show negligible effects?
- Strain variability : Activity against S. aureus (MIC = 8 µg/mL) vs. P. aeruginosa (MIC > 64 µg/mL) due to differences in cell wall structure .
- Assay conditions : Nutrient-rich media may sequester the compound, reducing bioavailability .
- Solution : Standardize protocols using CLSI guidelines and include efflux pump inhibitors (e.g., PAβN) for Gram-negative strains .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
